molecular formula C7H6F2N2O B13088302 5-Amino-2,3-difluorobenzamide

5-Amino-2,3-difluorobenzamide

Cat. No.: B13088302
M. Wt: 172.13 g/mol
InChI Key: JQPJTHOTRNNNIK-UHFFFAOYSA-N
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Description

5-Amino-2,3-difluorobenzamide: is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamide, where the benzene ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of 5-Amino-2,3-difluorobenzamide may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalyzed hydrogenation reduction and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-difluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used, with conditions involving a base to facilitate the reaction.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include N-substituted derivatives, where the amino group is replaced by an alkyl or acyl group.

Scientific Research Applications

5-Amino-2,3-difluorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The presence of amino and difluoro groups can influence the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2,3-difluorobenzamide is unique due to the specific positioning of the amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

5-amino-2,3-difluorobenzamide

InChI

InChI=1S/C7H6F2N2O/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H2,11,12)

InChI Key

JQPJTHOTRNNNIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)F)N

Origin of Product

United States

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